REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9](C(=O)C)=[CH:8][CH:7]=1.C(OC(=O)C)(=[O:17])C.S(=O)(=O)(O)O.[H][H]>O.C(O)=O>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:17])=[CH:8][CH:7]=1
|
Name
|
p-(3-methoxypropyl)acetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCCC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
620 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated to a temperature of 40° to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
The separated oil layer was extracted
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
after which 100 ml of CH3OH and 250 ml of a 2N aqueous sodium hydroxide solution were added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the thus obtained solution was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
CUSTOM
|
Details
|
to separate oil layer
|
Type
|
EXTRACTION
|
Details
|
The oil layer was extracted with benzene
|
Type
|
DISTILLATION
|
Details
|
the benzene was distilled off
|
Type
|
DISTILLATION
|
Details
|
after which the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |